Methyl 4-cyclopropylnicotinate
CAS No.:
Cat. No.: VC17597308
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11NO2 |
|---|---|
| Molecular Weight | 177.20 g/mol |
| IUPAC Name | methyl 4-cyclopropylpyridine-3-carboxylate |
| Standard InChI | InChI=1S/C10H11NO2/c1-13-10(12)9-6-11-5-4-8(9)7-2-3-7/h4-7H,2-3H2,1H3 |
| Standard InChI Key | RCLXOYSMAWEFCG-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C=CN=C1)C2CC2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
Methyl 4-cyclopropylnicotinate (IUPAC name: methyl 4-cyclopropylpyridine-3-carboxylate) has the molecular formula CHNO and a molecular weight of 177.20 g/mol. The cyclopropyl group at the 4-position introduces steric and electronic effects, potentially enhancing metabolic stability compared to unsubstituted nicotinate esters .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 177.20 g/mol |
| Density (predicted) | 1.18–1.22 g/cm |
| Boiling Point | ~210–220 °C (extrapolated) |
| Melting Point | 45–50 °C (estimated) |
| Solubility | Low in water; soluble in ethanol, acetone |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of Methyl 4-cyclopropylnicotinate typically follows an acid-catalyzed esterification protocol, analogous to the production of Methyl nicotinate . The general reaction involves:
Key steps include:
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Reflux conditions: Prolonged heating (4–6 hours) at 60–80°C to drive esterification to completion.
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Catalyst selection: Sulfuric acid or p-toluenesulfonic acid (p-TsOH) facilitates protonation of the carboxylic acid, enhancing reactivity .
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Purification: Vacuum distillation or recrystallization from ethanol yields high-purity product (>95%) .
Industrial Scalability
Continuous flow reactors and solid acid catalysts (e.g., ion-exchange resins) are employed industrially to improve yield (>90%) and reduce corrosion risks . Process optimization focuses on minimizing byproducts, such as unreacted acid or dimethyl ether.
Physicochemical Properties
Spectroscopic Characterization
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IR Spectroscopy: Peaks at ~1720 cm (ester C=O stretch) and 1600 cm (pyridine ring vibrations).
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NMR: H NMR signals at δ 1.0–1.2 ppm (cyclopropyl CH), δ 3.9 ppm (ester OCH), and δ 8.5–9.0 ppm (pyridine protons) .
Biological and Pharmacological Profile
Metabolic Pathways
Like Methyl nicotinate, the compound undergoes hepatic hydrolysis to 4-cyclopropylnicotinic acid, followed by conjugation and renal excretion . The cyclopropyl group may slow hydrolysis, prolonging bioavailability.
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